Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride

Description

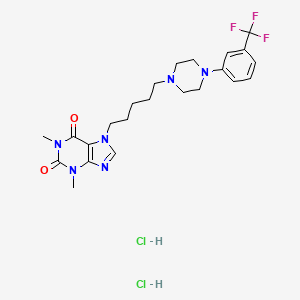

Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride (hereafter referred to as Compound A), is a chemically modified derivative of theophylline, a xanthine alkaloid with well-documented bronchodilatory and anti-inflammatory properties. Compound A integrates a 1-piperazinylpentyl side chain substituted at the 7-position of the theophylline scaffold, further functionalized with a meta-trifluoromethylphenyl group. The dihydrochloride salt formulation enhances aqueous solubility, a critical factor for bioavailability and therapeutic administration .

The trifluoromethyl (-CF₃) group confers lipophilicity, which may influence membrane permeability and central nervous system (CNS) penetration. The pentyl linker likely extends the compound’s half-life by reducing renal clearance rates, as seen in other alkylated xanthine derivatives .

Properties

CAS No. |

87798-87-6 |

|---|---|

Molecular Formula |

C23H31Cl2F3N6O2 |

Molecular Weight |

551.4 g/mol |

IUPAC Name |

1,3-dimethyl-7-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pentyl]purine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/C23H29F3N6O2.2ClH/c1-28-20-19(21(33)29(2)22(28)34)32(16-27-20)10-5-3-4-9-30-11-13-31(14-12-30)18-8-6-7-17(15-18)23(24,25)26;;/h6-8,15-16H,3-5,9-14H2,1-2H3;2*1H |

InChI Key |

ZZWRLSPOWNPULZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Theophylline Core: Theophylline can be synthesized from xanthine through methylation reactions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the appropriate piperazine derivative reacts with the theophylline core.

Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via electrophilic aromatic substitution reactions.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through acid-base reactions with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the piperazine and phenyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Respiratory Disorders

Theophylline derivatives have been extensively studied for their bronchodilator effects. The compound under discussion has shown potential in enhancing airflow in patients with asthma and COPD due to its ability to relax bronchial smooth muscles.

- Mechanism of Action : Theophylline works by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells. This results in bronchodilation and improved respiratory function .

Neurological Implications

Recent studies have investigated the co-administration of theophylline with other medications such as donepezil, a drug used for Alzheimer's disease. Research indicates that the combination does not require dose adjustments, suggesting a safe pharmacokinetic profile when used together .

Case Study: Co-administration with Donepezil

- Study Design : An open-label, randomized crossover study was conducted with healthy volunteers receiving theophylline alone and in combination with donepezil.

- Findings : The study confirmed that theophylline's pharmacokinetics were not significantly altered by donepezil, indicating compatibility for patients requiring both treatments .

Toxicology and Safety

Theophylline toxicity is a significant concern due to its narrow therapeutic index. Case reports illustrate how symptoms can mimic septic shock, complicating diagnosis and treatment.

Case Report: Theophylline Toxicity

- Patient Profile : A patient with COPD exacerbation developed signs resembling septic shock due to theophylline toxicity.

- Management : Continuous renal replacement therapy was initiated to facilitate the clearance of theophylline from the patient's system .

Table 1: Comparative Pharmacokinetics of Theophylline

Table 2: Interaction Studies

Mechanism of Action

The mechanism of action of Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride involves its interaction with various molecular targets, including:

Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased levels of cyclic AMP.

Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, resulting in prolonged signaling of cyclic AMP and cyclic GMP.

Calcium Release: The compound can modulate intracellular calcium release, affecting muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Key Observations:

Solubility : Compound A’s dihydrochloride salt confers superior solubility (25.8 mg/mL) compared to theophylline (8.3 mg/mL) and etophylline (12.5 mg/mL). This is attributed to ionic interactions facilitated by the protonated piperazine nitrogen and chloride counterions .

Plasma Protein Binding : The trifluoromethylphenyl group increases lipophilicity, raising plasma protein binding (55–65%) relative to theophylline (40%) but lower than 8-tert-butyl derivatives (60%) due to steric hindrance from the bulky substituent .

Half-Life : The pentyl linker likely reduces hepatic metabolism, extending the half-life (12–14 h) beyond that of theophylline (6–8 h) and etophylline (4–6 h) .

Pharmacological Activity

Receptor Affinity and Selectivity

- Adenosine Receptor Antagonism: Theophylline non-selectively inhibits adenosine A₁ and A₂ₐ receptors.

- Phosphodiesterase (PDE) Inhibition : The trifluoromethyl group in Compound A could strengthen hydrophobic interactions with PDE4 isoforms, analogous to 8-substituted theophyllines showing 2–3× higher PDE4 inhibition than the parent compound .

Therapeutic Implications

- Bronchodilation : Compound A’s extended half-life suggests less frequent dosing compared to theophylline, advantageous for chronic obstructive pulmonary disease (COPD) management.

- Neuroprotective Potential: The CF₃ group’s CNS penetration, observed in fluorinated xanthines, may position Compound A as a candidate for neurodegenerative disease research, though this requires validation .

Biological Activity

The compound Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride is a derivative of theophylline, a well-known methylxanthine that has been utilized in various therapeutic applications, particularly in respiratory diseases. The biological activity of this compound stems from its structural modifications which enhance its pharmacological properties compared to the parent compound.

Theophylline acts primarily as a non-selective phosphodiesterase inhibitor , leading to increased intracellular concentrations of cyclic AMP (cAMP). This mechanism is crucial for its bronchodilator effects and anti-inflammatory properties. The elevation of cAMP levels results in:

- Smooth muscle relaxation : This is particularly beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD).

- Inhibition of inflammatory mediators : Theophylline has been shown to suppress the release of cytokines and other inflammatory mediators, thereby reducing inflammation in the airways .

Pharmacological Properties

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Clinical Efficacy in COPD : A meta-analysis indicated that theophylline improves lung function and arterial blood gas tensions when used alongside other bronchodilators. However, the incidence of adverse effects such as nausea was higher compared to placebo .

- Inhibition of HCV Protease : In a study focused on the synthesis of modified theophylline derivatives, one compound demonstrated an IC50 value of 0.015 mg against HCV serine protease, showcasing potent antiviral properties superior to existing treatments .

- Pediatric Applications : Research involving pediatric patients with asthma indicated variability in theophylline clearance rates during acute phases of illness, suggesting that dosing must be carefully managed based on individual patient responses .

Adverse Effects

Despite its therapeutic benefits, theophylline is associated with several adverse effects:

Q & A

Q. What are the key synthetic pathways for this theophylline-piperazine derivative, and how can reaction conditions (e.g., solvent choice, temperature) be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves alkylation of theophylline at the 7-position with a pentyl linker bearing a piperazine moiety. The trifluoromethylphenyl group is introduced via substitution or Suzuki coupling. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for alkylation steps .

- Temperature control : Moderate heating (50–70°C) balances reaction rate and side-product minimization.

- Purification : Column chromatography (silica gel, CHCl₃:MeOH gradients) or recrystallization from ethanol/water mixtures ensures purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Elemental analysis : Validates stoichiometry of C, H, N, and Cl (critical for dihydrochloride salt confirmation).

- IR spectroscopy : Identifies key functional groups (e.g., theophylline’s carbonyl stretch at ~1700 cm⁻¹, piperazine N-H bends) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ ion for the free base and salt forms) and detects impurities .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification.

- Stability : Incubate at 37°C and analyze degradation products via LC-MS over 24–72 hours. Add antioxidants (e.g., ascorbic acid) if oxidative instability is observed.

Advanced Research Questions

Q. What experimental strategies can elucidate the receptor-binding specificity of the piperazinyl and trifluoromethylphenyl moieties?

- Methodological Answer :

- Radioligand displacement assays : Use [³H]-labeled ligands for adenosine A₁/A₂ receptors (theophylline’s primary target) and serotonin/dopamine receptors (piperazine’s off-target sites).

- Molecular docking : Compare binding affinities in silico using crystal structures of target receptors (e.g., PDB IDs for adenosine receptors).

- Site-directed mutagenesis : Modify receptor binding pockets to identify critical residues for interaction with the trifluoromethyl group.

Q. How can contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer :

- Standardized assays : Replicate studies under controlled conditions (e.g., uniform cell lines, buffer pH, incubation time).

- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., batch-to-batch compound variability).

- Orthogonal validation : Confirm activity using alternative methods (e.g., cAMP assays for adenosine receptor antagonism alongside calcium flux measurements).

Q. What in vitro and in vivo models are appropriate for evaluating metabolic stability and CYP450 interactions?

- Methodological Answer :

- Liver microsome assays : Incubate with human/rat microsomes and NADPH; monitor parent compound depletion via LC-MS.

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to assess competitive/noncompetitive inhibition.

- Pharmacokinetic profiling in rodents : Measure plasma half-life, brain penetration, and metabolite formation after IV/oral dosing.

Q. How can researchers optimize the compound’s aqueous solubility without compromising blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Salt selection : The dihydrochloride form enhances solubility; compare with other salts (e.g., mesylate, citrate) .

- Prodrug design : Introduce ester or phosphate groups cleaved enzymatically in vivo.

- Co-solvent systems : Use cyclodextrins or lipid nanoparticles to improve solubility while maintaining lipophilicity for BBB permeation.

Data Contradiction and Validation

Q. What steps should be taken if computational predictions (e.g., LogP, pKa) conflict with experimental measurements?

- Methodological Answer :

- Re-evaluate computational parameters : Use multiple software tools (e.g., MarvinSuite, ACD/Labs) to cross-validate predictions.

- Experimental recalibration : Measure LogP via shake-flask/HPLC methods and pKa via potentiometric titration.

- Probe structural anomalies : Check for tautomerism or salt dissociation effects using NMR or X-ray crystallography.

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | LC-MS | ~530 g/mol (free base) | |

| Solubility (PBS, pH 7.4) | Shake-flask + HPLC | 0.5–1.2 mg/mL | |

| LogP (predicted) | MarvinSuite | 3.8 ± 0.3 | - |

| CYP3A4 Inhibition (IC₅₀) | Fluorogenic assay | >50 μM (weak inhibitor) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.